molecular formula C16H18N4O B5339066 4-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}phenol

4-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}phenol

Cat. No.: B5339066
M. Wt: 282.34 g/mol
InChI Key: SAXZBPXGVSGTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}phenol is a chemical compound that has garnered significant attention in the scientific community. It is commonly referred to as "EPPTB" and is used in various scientific research applications.

Mechanism of Action

EPPTB binds to the ATP-binding site of CK2 and inhibits its activity. This leads to a decrease in the phosphorylation of CK2 substrates and downstream signaling pathways. EPPTB has been shown to be a potent and selective inhibitor of CK2, with minimal off-target effects.
Biochemical and Physiological Effects:
EPPTB has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. EPPTB has also been shown to improve cognitive function and reduce neurodegeneration in animal models.

Advantages and Limitations for Lab Experiments

EPPTB is a valuable tool for studying the function and regulation of CK2 in various cellular processes. Its selectivity and potency make it an ideal inhibitor for use in biochemical and cell-based assays. However, EPPTB has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Future Directions

EPPTB has significant potential for future research in various fields. Some possible future directions include the development of more potent and selective CK2 inhibitors based on the EPPTB scaffold, the investigation of the role of CK2 in other diseases, and the development of EPPTB derivatives with improved solubility and pharmacokinetic properties.
In conclusion, EPPTB is a valuable compound for scientific research in the field of protein kinases. Its selectivity and potency make it an ideal tool for studying the function and regulation of CK2 in various cellular processes. Further research is needed to fully understand the potential of EPPTB and its derivatives in the treatment of various diseases.

Synthesis Methods

The synthesis of EPPTB involves the reaction of 5-ethylpyrazolo[1,5-a]pyrimidine-7-amine with 4-bromophenethyl alcohol. The reaction is carried out in the presence of a base and a palladium catalyst. The resulting product is purified through column chromatography to obtain the EPPTB compound in high yield and purity.

Scientific Research Applications

EPPTB is primarily used in scientific research to study the function and regulation of protein kinases. It is a selective inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. EPPTB has been used in several studies to investigate the role of CK2 in cancer, inflammation, and neurodegenerative diseases.

Properties

IUPAC Name

4-[2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-2-13-11-16(20-15(19-13)8-10-18-20)17-9-7-12-3-5-14(21)6-4-12/h3-6,8,10-11,17,21H,2,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXZBPXGVSGTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=NN2C(=C1)NCCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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